Pentaerythritol trilaurate

Description

Properties

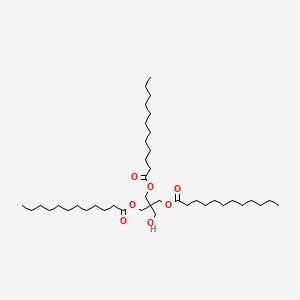

IUPAC Name |

[2,2-bis(dodecanoyloxymethyl)-3-hydroxypropyl] dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O7/c1-4-7-10-13-16-19-22-25-28-31-38(43)46-35-41(34-42,36-47-39(44)32-29-26-23-20-17-14-11-8-5-2)37-48-40(45)33-30-27-24-21-18-15-12-9-6-3/h42H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCUQBHCRPDWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987219 | |

| Record name | 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67874-04-8 | |

| Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67874-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 1,1'-(2-(hydroxymethyl)-2-(((1-oxododecyl)oxy)methyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]propane-1,3-diyl dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Esterification Pathways for Pentaerythritol (B129877) Trilaurate Synthesis

The primary method for synthesizing pentaerythritol trilaurate is the direct esterification of pentaerythritol with lauric acid. This reaction involves the combination of the polyol (pentaerythritol) with the fatty acid (lauric acid) to form ester linkages, with the concurrent removal of water to drive the reaction to completion. mdpi.comresearchgate.net The esterification process can yield a mixture of mono-, di-, tri-, and tetra-esters of pentaerythritol. mdpi.com

Catalytic Systems in Trilaurate Ester Formation

The formation of this compound is significantly influenced by the choice of catalyst. Various catalytic systems, including acid, base, and enzymatic catalysts, are employed to facilitate the esterification reaction.

Acid Catalysis: Strong acids such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used as catalysts in the esterification of pentaerythritol. mohe.gov.mytandfonline.comfkit.hr For instance, the synthesis of pentaerythritol esters from sunflower oil unsaturated fatty acids has been carried out using 1.5% sulfuric acid at 160°C for 6 hours. ikm.org.my Similarly, p-TSA has been effectively used in the synthesis of pentaerythritol diacrylate. tandfonline.comtandfonline.com Other acidic catalysts include phosphoric acid and its acidic salts. google.comgoogleapis.com Solid superacid catalysts, like SO4^2-/ZrO2-SiO2, have also been investigated, demonstrating high esterification rates at lower temperatures. google.com

Base Catalysis: Alkaline catalysts such as potassium hydroxide (B78521) or sodium hydroxide can also be employed in the synthesis of pentaerythritol esters. google.comgoogle.com

Enzyme Catalysis: Lipases are gaining attention as biocatalysts for ester synthesis due to their specificity and operation under milder conditions, aligning with green chemistry principles. researchgate.net

Organometallic Catalysts: Organometallic compounds, such as tetrabutyl titanate and organotin catalysts, have been shown to be effective in the synthesis of pentaerythritol esters. scispace.comnih.gov For example, tetrabutyl titanate was used in the synthesis of tung oleic acid pentaerythritol ester at 220°C. scispace.com

Process Optimization for Enhanced Yield and Selectivity in Esterification

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often manipulated include temperature, molar ratio of reactants, catalyst concentration, and reaction time.

Temperature: The reaction temperature significantly impacts the rate of esterification. For instance, in the synthesis of pentaerythritol oleate, the reaction is conducted at temperatures between 180°C and 220°C. google.com Studies on the esterification of rosin (B192284) with pentaerythritol have shown that increasing the temperature from 260°C to 290°C can enhance the reaction, though side reactions like decarboxylation can become more prominent at higher temperatures. mdpi.comresearchgate.net

Molar Ratio of Reactants: The initial molar ratio of pentaerythritol to lauric acid is a critical factor. An excess of the fatty acid is often used to drive the reaction towards the formation of higher esters. fkit.hrikm.org.my For example, in the synthesis of pentaerythritol esters from sunflower oil, a mole ratio of 5:1 (fatty acid to pentaerythritol) was used. ikm.org.my

Catalyst Concentration: The concentration of the catalyst can affect the reaction rate. In the synthesis of pentaerythritol diacrylate, the reaction rate constants were found to increase with catalyst concentration up to a certain point. tandfonline.comtandfonline.com

Reaction Time: The duration of the reaction is another important variable. In the synthesis of pentaerythritol oleate, the reaction time can range from 7 to 18 hours. google.com

Digital twin technology is also being explored for process optimization in chemical manufacturing, allowing for virtual simulations to determine optimal parameters without the risks associated with live production changes. oakdevices.com

Mechanistic Insights into Reaction Kinetics and Thermodynamics

Kinetic studies have shown that the esterification of pentaerythritol can follow different reaction orders depending on the conditions. For example, the esterification of adipic acid with pentaerythritol has been modeled as a first-order reaction in hydroxyls and second-order in carboxyls. rsc.org The study of lauric acid esterification with pentaerythritol monolaurate revealed a positive kinetic substitution effect, where the presence of an esterified hydroxyl group accelerates the esterification of the remaining hydroxyl groups in the same molecule. rsc.org

Activation energies for the esterification of rosin with pentaerythritol have been determined to be in the range of 65.81 to 129.13 kJ/mol. mdpi.comresearchgate.net In the synthesis of pentaerythritol diacrylate, the activation energy for mono-esterification was found to be higher than that for di-esterification, suggesting that the first esterification step is more sensitive to temperature changes. tandfonline.comtandfonline.com

Thermodynamic data for pentaerythritol, such as its heat capacity and enthalpy of formation, are available and crucial for understanding the energetics of the reaction. nist.gov

Development of Novel Synthetic Approaches to this compound and its Derivatives

Research into novel synthetic methods for pentaerythritol esters is ongoing, with a focus on improving efficiency and sustainability. One approach involves the use of solid catalysts to simplify the purification process. chalmers.se For example, the use of ZrO2–Al2O3/SO4^2− superacid as a heterogeneous catalyst has been reported to give high yields of pentaerythritol esters, although the removal of excess fatty acid requires high vacuum distillation. nih.gov

Another area of development is the synthesis of pentaerythritol-derived oligoglycols with free hydroxyl groups, which can then be further functionalized. nih.gov Additionally, methods for producing pentaerythritol with an increased yield of di-pentaerythritol, a valuable co-product, have been explored. google.com

Green Chemistry Principles in Sustainable Trilaurate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally friendly processes.

Use of Renewable Feedstocks: Pentaerythritol and lauric acid can be derived from renewable resources. researchgate.netfinechem-mirea.ru Lauric acid, for example, is a major component of palm kernel oil. asianpubs.orgfrontiersin.orgfrontiersin.org

Catalyst Selection: The use of enzymatic catalysts like lipases is a key aspect of green synthesis, as they are biodegradable and operate under mild conditions. researchgate.net Solid acid catalysts are also considered a greener alternative to traditional homogeneous acid catalysts as they can be easily separated and potentially reused. google.comnih.gov

Solvent-Free Reactions: Some synthetic methods aim to eliminate the use of organic solvents. For example, a solvent-free direct esterification process has been developed for the synthesis of pentaerythritol oleic acid ester. google.com

Atom Economy: The esterification reaction itself has a high atom economy, with water being the only byproduct.

Energy Efficiency: The development of catalytic systems that allow for lower reaction temperatures contributes to energy savings and a more sustainable process. google.com

The synthesis of non-isocyanate polyurethanes from pentaerythritol derivatives and carbon dioxide represents an innovative green chemistry route, avoiding the use of toxic isocyanates. psu.edu

Data Tables

Table 1: Catalytic Systems for Pentaerythritol Ester Synthesis

| Catalyst Type | Examples | Reaction Conditions | Reference(s) |

| Acid | Sulfuric acid, p-toluenesulfonic acid, Phosphoric acid | High temperatures (e.g., 160-220°C) | mohe.gov.mytandfonline.comfkit.hrikm.org.mygoogle.com |

| Solid Superacid | SO4^2-/ZrO2-SiO2 | 150-180°C, 2-3 hours | google.com |

| Base | Potassium hydroxide, Sodium hydroxide | - | google.comgoogle.com |

| Enzyme | Lipase | Mild conditions | researchgate.net |

| Organometallic | Tetrabutyl titanate, Organotin catalysts | High temperatures (e.g., 220°C) | scispace.comnih.gov |

Table 2: Optimized Process Parameters for Pentaerythritol Ester Synthesis

| Parameter | Optimized Range/Value | Effect | Reference(s) |

| Temperature | 180-290°C | Increases reaction rate, but can lead to side reactions at higher temperatures. | mdpi.comresearchgate.netgoogle.com |

| Molar Ratio (Acid:Alcohol) | Excess acid (e.g., 5:1) | Drives reaction towards higher esters. | fkit.hrikm.org.my |

| Catalyst Concentration | Varies depending on catalyst | Affects reaction rate. | tandfonline.comtandfonline.com |

| Reaction Time | 2-18 hours | Dependent on other reaction parameters. | google.comgoogle.com |

Advanced Spectroscopic and Chromatographic Research Techniques for Characterization

Elucidation of Molecular Architecture via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of pentaerythritol (B129877) esters. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms and identify the different functional groups within the molecule.

In the ¹H NMR spectrum of a pentaerythritol ester, specific chemical shifts confirm the presence of the core pentaerythritol structure and the attached laurate chains. For instance, the appearance of a peak around 4.10-4.15 ppm is characteristic of the methylene (B1212753) protons (CH₂-O) of the pentaerythritol moiety, confirming its incorporation into the ester structure. ikm.org.my Other key signals include those for the terminal methyl groups (-CH₃) of the laurate chains, typically observed around 0.89-0.93 ppm, and the numerous methylene groups (-CH₂-) within the fatty acid chains, which appear as a broad multiplet between 1.26-1.39 ppm. ikm.org.my

¹³C NMR spectroscopy provides complementary information, offering a detailed view of the carbon skeleton. The presence of ester carbonyl carbons (C=O) is confirmed by a signal around 173.21 ppm. ikm.org.my The quaternary central carbon of the pentaerythritol unit and the methylene carbons attached to the ester oxygen also give rise to characteristic signals. researchgate.net The analysis of ¹³C NMR spectra can also reveal the presence of unsubstituted, mono-, di-, tri-, and tetra-esterified pentaerythritol structures by identifying multiple resonances for the quaternary and methylene carbons of the pentaerythritol core. researchgate.net

Advanced 2D NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), can be used to establish long-range correlations between protons and carbons, definitively confirming the ester linkages between the lauric acid and pentaerythritol components. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can further help in separating the NMR signals of different ester species (mono-, di-, tri-esters) based on their different diffusion coefficients. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pentaerythritol Esters

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (-C=O) | - | ~173.21 ikm.org.my |

| Pentaerythritol Methylene (-CH₂-O) | ~4.10-4.15 ikm.org.my | ~60-70 |

| Fatty Acid Methylene (α to C=O) | ~2.29-2.37 ikm.org.my | ~34 |

| Fatty Acid Methylene (-CH₂-) | ~1.26-1.39 ikm.org.my | ~22-32 |

| Fatty Acid Terminal Methyl (-CH₃) | ~0.89-0.93 ikm.org.my | ~14 |

Note: Chemical shifts can vary slightly depending on the solvent and the specific ester composition.

Structural Characterization and Purity Assessment using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of Pentaerythritol trilaurate. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide exact mass information, which is crucial for confirming the elemental composition of the molecule and identifying any potential impurities. nih.govresearchgate.net

HRMS allows for the differentiation between ions of very similar molecular masses but different elemental compositions, a capability defined by the instrument's resolving power. filab.fr For complex molecules like pentaerythritol esters, HRMS can achieve resolving powers high enough to distinguish between various ester homologues and isomers that may be present in a sample. nih.govresearchgate.net

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For pentaerythritol fatty acid esters, a characteristic fragmentation pathway involves the neutral loss of a fatty acid fragment through a dihydrogen rearrangement, resulting in a stable six-membered ring structure. nih.govresearchgate.net This fragmentation helps to deduce the composition of the fatty acids attached to the pentaerythritol core. nih.govresearchgate.net

Chromatographic Separation and Impurity Profiling Methodologies (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the components of a this compound sample, allowing for the identification and quantification of the main compound as well as any impurities. acs.orgosti.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely used for this purpose.

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. For the analysis of pentaerythritol esters, derivatization to more volatile forms, such as trimethylsilyl (B98337) ethers, may be employed to improve chromatographic separation. acs.org The retention characteristics of the esters on a nonpolar stationary phase can be determined, providing information about their molecular structure. scispace.com The mass spectrometer detector then provides mass spectra for each separated component, enabling their identification. osti.gov

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis. resolvemass.ca It is particularly useful for impurity profiling, as it can detect and identify trace-level impurities in complex mixtures. resolvemass.canih.gov Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with mass spectrometry (UHPSFC/QTOF-MS) has been shown to be an effective method for the separation and characterization of pentaerythritol fatty acid esters, offering short analysis times and high separation efficiency for these weakly polar compounds. nih.govresearchgate.net LC-MS/MS, which involves multiple stages of mass analysis, can provide even greater specificity and is instrumental in the structural elucidation of impurities. researchgate.netnih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis. | Good for analyzing volatile derivatives and determining retention indices. acs.orgscispace.com |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Highly versatile, excellent for impurity profiling of non-volatile compounds and complex mixtures. resolvemass.canih.gov |

| UHPSFC-MS | Separation using a supercritical fluid as the mobile phase, coupled with mass analysis. | Offers fast analysis and high separation efficiency for weakly polar compounds like pentaerythritol esters. nih.govresearchgate.net |

Vibrational Spectroscopy for Intermolecular Interaction and Conformation Studies (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study intermolecular interactions and conformational changes.

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by the sample. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds. In the FTIR spectrum of a pentaerythritol ester, the most prominent peak is typically the C=O stretching vibration of the ester group, which appears around 1740 cm⁻¹. ikm.org.mysrce.hr The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the C=O stretching of a carboxylic acid (around 1710 cm⁻¹) can confirm the complete esterification of the pentaerythritol and lauric acid. ikm.org.mysrce.hr Other significant bands include the C-H stretching vibrations of the alkyl chains (around 2850-2960 cm⁻¹) and the C-O stretching vibrations of the ester linkage (around 1100-1250 cm⁻¹). cdnsciencepub.commdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the conformation of the polymethylene chains in the laurate groups. usu.edu The analysis of specific Raman bands can provide insights into the packing and ordering of the molecules in the solid state.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~2920 and ~2850 | C-H stretching | -CH₂ and -CH₃ groups in laurate chains | mdpi.commdpi.com |

| ~1742 | C=O stretching | Ester | ikm.org.my |

| ~1470 | C-H bending | -CH₂ groups | mdpi.com |

| ~1181 | C-O-C stretching | Ester linkage | mdpi.com |

| ~720 | CH₂ rocking | Long-chain methylene | mdpi.com |

X-ray Diffraction (XRD) Analysis of Crystalline Forms and Polymorphism

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure and polymorphism of solid materials like this compound. Polymorphism refers to the ability of a substance to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice and, consequently, different physical properties. usu.edu

The XRD pattern of a crystalline material is unique and acts as a fingerprint for a specific polymorphic form. The positions and intensities of the diffraction peaks provide information about the unit cell dimensions and the arrangement of molecules within the crystal. For long-chain esters like this compound, XRD can reveal details about the packing of the hydrocarbon chains, which can adopt different subcell structures (e.g., triclinic, orthorhombic, hexagonal). ub.edu

The analysis of long-chain triglycerides has shown that they can exhibit complex polymorphic behavior, with different crystal forms (α, β', β) having distinct melting points and stabilities. usu.edu The chain length and degree of unsaturation of the fatty acid components can influence the polymorphic forms that are observed. ub.edu Similarly, the crystalline structure of pentaerythritol and its derivatives has been studied using XRD, providing insights into their molecular conformation and packing in the solid state. royalsocietypublishing.orgnih.gov By studying the XRD patterns of this compound under different conditions (e.g., temperature, cooling rate), it is possible to identify different polymorphs and understand the transitions between them. researchgate.net

Theoretical and Computational Chemistry Investigations of Pentaerythritol Trilaurate

Theoretical and computational chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For a complex ester like pentaerythritol (B129877) trilaurate, these methods can elucidate its structure, dynamics, electronic properties, and interactions, which are fundamental to its function in various applications. While specific computational studies on pentaerythritol trilaurate are not abundant in public literature, extensive research on analogous pentaerythritol esters (POEs) provides a robust framework for understanding its behavior.

Mechanistic Studies of Degradation and Stability in Research Contexts

Thermal Decomposition Pathways and Kinetic Modeling

The thermal degradation of esters like pentaerythritol (B129877) trilaurate is a complex process involving multiple reaction pathways. While specific studies on pentaerythritol trilaurate are not abundant in the public domain, the degradation mechanisms can be inferred from studies on similar complex esters and polyol esters. purdue.edu

Thermal Decomposition Pathways:

The thermal decomposition of esters, particularly those with a neopentyl structure like pentaerythritol esters, is generally initiated by the cleavage of the ester bond. unt.edu However, the presence of multiple ester groups in this compound introduces a variety of potential decomposition routes. The decomposition process is believed to proceed through several key steps:

Initial Scission: The process likely begins with the homolytic cleavage of the C-O bond in the ester linkage, forming an acyl radical and an alkoxy radical. unt.edu

β-Hydrogen Elimination: For esters with hydrogen atoms on the β-carbon of the alcohol moiety, a primary decomposition pathway is the elimination of an alkene and the formation of a carboxylic acid. However, pentaerythritol lacks β-hydrogens, which contributes to the enhanced thermal stability of its esters. purdue.edu

Radical Reactions: The initially formed radicals can undergo a cascade of secondary reactions, including decarboxylation (loss of CO2), decarbonylation (loss of CO), and recombination to form a variety of smaller, more volatile molecules. researchgate.net

Chain Scission: In the case of a polymeric structure or a large molecule like this compound, random scission of the molecular backbone can occur at elevated temperatures, leading to a decrease in molecular weight. nih.gov

The decomposition products can be numerous and depend on the specific conditions, such as temperature and the presence of oxygen or catalysts. mdpi.com For similar complex esters, decomposition products can include aldehydes, ketones, shorter-chain acids, and various hydrocarbon gases. espublisher.com

Kinetic Modeling:

Kinetic modeling of thermal degradation aims to describe the rate of decomposition as a function of temperature and time. researchgate.net This is often achieved through thermogravimetric analysis (TGA), which measures the mass loss of a sample as it is heated at a controlled rate. nih.gov

The rate of degradation can be described by the following general equation: researchgate.net

dα/dt = k(T)f(α)

Where:

α is the conversion fraction (fraction of material decomposed)

t is time

k(T) is the temperature-dependent rate constant, often described by the Arrhenius equation: k(T) = A * exp(-Ea / RT)

f(α) is the reaction model, which describes the mechanism of the solid-state reaction. researchgate.net

Different kinetic models can be applied to fit the experimental TGA data, such as nth-order reactions, diffusion-controlled reactions, or more complex autocatalytic models. nih.gov The choice of the model provides insights into the dominant degradation mechanism. polimi.itresearchgate.net For complex multi-step degradation processes, isoconversional methods are often employed to determine the activation energy (Ea) as a function of the conversion, which can reveal changes in the controlling mechanism as the degradation progresses. nih.gov

| Kinetic Parameter | Description |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. A higher Ea indicates greater thermal stability. |

| Pre-exponential Factor (A) | Related to the frequency of collisions between molecules in the correct orientation for a reaction to occur. |

| Reaction Model (f(α)) | A mathematical function that describes the solid-state reaction mechanism (e.g., nucleation, diffusion, reaction order). |

This table provides a general overview of kinetic parameters used in thermal degradation studies.

Oxidative Degradation Mechanisms Under Varied Conditions

Oxidative degradation is a significant pathway for the breakdown of organic molecules in the presence of oxygen, often initiated by heat, light, or the presence of metal catalysts. researchgate.net For this compound, the ester and long alkyl chains are susceptible to oxidative attack.

Mechanisms of Oxidative Degradation:

The oxidative degradation of esters typically proceeds via a free-radical chain reaction, known as autoxidation. nih.gov This process can be broken down into three main stages:

Initiation: Formation of initial free radicals. This can be triggered by the thermal cleavage of weak bonds or by the interaction with initiators like peroxides or metal ions.

Propagation: The initial radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another ester molecule, creating a hydroperoxide and a new alkyl radical, thus propagating the chain reaction. The methylene (B1212753) groups (CH2) adjacent to the ester carbonyl group are particularly susceptible to hydrogen abstraction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

Influence of Varied Conditions:

Temperature: Higher temperatures increase the rate of all steps in the oxidative degradation process, leading to faster breakdown. ntnu.no

Oxygen Concentration: A higher concentration of oxygen generally leads to an increased rate of oxidation, as oxygen is a key reactant in the propagation step. ntnu.no

Presence of Catalysts: Metal ions can act as powerful catalysts for oxidative degradation by facilitating the formation of free radicals. researchgate.net

Presence of Antioxidants: Antioxidants can inhibit or slow down the oxidative degradation process by scavenging free radicals or decomposing peroxides into non-radical products.

| Condition | Effect on Oxidative Degradation |

| Increasing Temperature | Accelerates the rate of degradation. |

| Increasing Oxygen Concentration | Generally increases the rate of degradation. |

| Presence of Metal Catalysts | Significantly accelerates degradation. |

| Presence of Antioxidants | Inhibits or slows down degradation. |

This interactive table summarizes the effects of different conditions on the oxidative degradation of esters.

Hydrolytic Stability Investigations in Controlled Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For an ester like this compound, this involves the cleavage of the ester bonds to yield the parent alcohol (pentaerythritol) and carboxylic acid (lauric acid). The hydrolytic stability of polyol esters is a crucial property, particularly in applications where they may come into contact with moisture. purdue.edu

Factors Influencing Hydrolytic Stability:

The rate of hydrolysis is influenced by several factors, including:

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest at a neutral pH and increases significantly under acidic or alkaline conditions.

Steric Hindrance: The bulky neopentyl structure of the pentaerythritol core provides significant steric hindrance around the ester linkages, which protects them from attack by water molecules. purdue.edu This structural feature is a key reason for the generally good hydrolytic stability of pentaerythritol esters compared to other esters. purdue.edu

Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) can also catalyze the hydrolysis of esters.

Investigative Methods:

The hydrolytic stability of this compound can be investigated in controlled laboratory environments by monitoring the extent of degradation over time under specific conditions of temperature, pH, and water content. nih.govnih.gov Common analytical techniques used in these studies include:

Titration: To measure the increase in acidity due to the formation of lauric acid.

Chromatography (GC or HPLC): To quantify the disappearance of the parent ester and the appearance of the alcohol and acid products.

Spectroscopy (e.g., FTIR): To monitor changes in the characteristic ester carbonyl peak. reading.ac.uk

Research on similar polyol esters has shown that the addition of acid scavengers can significantly improve hydrolytic stability by neutralizing the carboxylic acids formed during hydrolysis, thereby preventing the autocatalytic acceleration of the degradation process. purdue.eduresearchgate.net

| Condition | Impact on Hydrolytic Stability |

| Elevated Temperature | Decreases stability (accelerates hydrolysis). |

| Acidic or Alkaline pH | Decreases stability (catalyzes hydrolysis). |

| Neutral pH | Maximizes stability. |

| Steric Hindrance | Increases stability. |

| Presence of Acid Scavengers | Increases stability by neutralizing acid byproducts. |

This interactive table summarizes the key factors influencing the hydrolytic stability of esters.

Photodegradation Research and Environmental Persistence Studies

Photodegradation is the breakdown of molecules caused by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. cas.cn This process is a critical factor in determining the environmental persistence of a chemical compound. mdpi.com

Mechanisms of Photodegradation:

The photodegradation of organic molecules can occur through two primary mechanisms:

Direct Photolysis: The molecule itself absorbs a photon of light, which excites it to a higher energy state. This excess energy can lead to the cleavage of chemical bonds and the subsequent decomposition of the molecule. The ester carbonyl group in this compound can absorb UV light, potentially leading to Norrish-type reactions.

Indirect Photolysis (Photosensitization): Another substance in the environment, known as a photosensitizer, absorbs light and then transfers the energy to the target molecule, causing it to degrade. cas.cn Common photosensitizers in the environment include natural organic matter (like humic acids) and certain pollutants. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, generated by photosensitized reactions, are highly reactive and can readily attack organic molecules like this compound. mdpi.com

Environmental Persistence:

The environmental persistence of a substance is its ability to remain in the environment without being broken down by physical, chemical, or biological processes. The susceptibility of this compound to photodegradation is a key factor influencing its persistence.

Factors Affecting Photodegradation Rate: The rate of photodegradation in the environment depends on various factors, including the intensity and wavelength of sunlight, the presence of photosensitizers, and the physical state of the compound (e.g., dissolved in water, adsorbed to soil). frontiersin.org

Biodegradability: While not directly a photodegradation process, the biodegradability of pentaerythritol esters is also a crucial aspect of their environmental fate. Pentaerythritol esters are generally considered to be biodegradable, although the rate can vary depending on the specific structure and environmental conditions.

Interactions Within Polymeric Systems and Advanced Materials Research

Research on Crystallization Behavior Modulation in Polymeric Systems:Additives can significantly alter the crystallization kinetics of semi-crystalline polymers, acting as either nucleating agents that accelerate crystallization or as inhibitors.mdpi.comFor instance, pentaerythritol (B129877) itself has been investigated as a potential nucleating agent for polyhydroxyalkanoates (PHAs).google.comHowever, there is no specific research available that investigates the role of pentaerythritol trilaurate in modulating the crystallization rate, spherulite size, or overall degree of crystallinity in any specific polymeric system.

Due to this absence of direct research and detailed findings, constructing an article that is both scientifically accurate and solely focused on this compound, as per the user's strict instructions, is not possible.

Research on Lubrication Mechanisms and Tribological Performance

Molecular-Level Studies of Boundary Lubrication Film Formation

The effectiveness of pentaerythritol (B129877) esters, including the trilaurate variant, in boundary lubrication regimes is attributed to their ability to form robust, thin films on metal surfaces. At the molecular level, this process is governed by the polarity of the ester groups.

The molecular structure of polyol esters (POEs) like pentaerythritol trilaurate is more complex than typical hydrocarbons, featuring one or more ester groups and a branched molecular architecture. purdue.edu The polar ester functional groups are drawn to the metallic surfaces, facilitating the adsorption of the lubricant molecules. This creates an ordered, dense layer that acts as a protective barrier between contacting asperities. This film formation is crucial in preventing direct metal-to-metal contact, which is a primary cause of wear and friction under high-load and low-speed conditions.

Molecular dynamics (MD) simulations, while not found specifically for this compound, have been employed to predict the properties of similar polyol esters like pentaerythritol tetrahexanoate (PEC6). purdue.edunih.govresearchgate.net These simulations model the behavior of lubricant molecules under confinement and shear, providing insights into how the molecular architecture influences the formation and stability of the lubricating film. The simulations show that the branched structure of pentaerythritol esters contributes to their fluid-flow characteristics and thermal stability. tribology.rs The ester groups are responsible for forming stable film layers between moving parts, which significantly impacts the lowering of the friction coefficient. tribology.rs

Investigation of Tribological Performance Under Controlled Experimental Conditions

The tribological performance of lubricants based on pentaerythritol esters is evaluated using standardized tests under controlled laboratory conditions. rina.orgswri.org Common methodologies include the use of pin-on-disc tribometers and four-ball testers, which allow for the measurement of key performance indicators such as the coefficient of friction (COF) and wear scar diameter (WSD). tribology.rstribology.rs

Studies on vegetable oil-based pentaerythritol esters (PE) demonstrate their superior lubricity compared to conventional mineral-based lubricants. tribology.rs This is often attributed to the presence of polar ester groups that ensure the formation of a stable tribo-film. tribology.rs For instance, in a pin-on-disc test, a blend of PE (75 vol.%) and SAE30 oil (PE75) showed a lower coefficient of friction and specific wear rate compared to the base oils, especially under high loads and speeds. tribology.rs

The data below, derived from studies on representative pentaerythritol esters, illustrates their tribological performance.

| Lubricant | Load (N) | Sliding Speed (m/s) | Coefficient of Friction (COF) |

|---|---|---|---|

| PE75 (75% PE, 25% SAE30) | 50 | 1 | ~0.06 |

| PE75 (75% PE, 25% SAE30) | 50 | 5 | ~0.08 |

| PE75 (75% PE, 25% SAE30) | 100 | 1 | ~0.05 |

| PE75 (75% PE, 25% SAE30) | 100 | 5 | ~0.07 |

| SAE30 | 100 | 5 | ~0.11 |

Data synthesized from studies on similar pentaerythritol esters. nih.govresearchgate.net

Further testing using a four-ball tribotester on bio-lubricants has shown that formulations containing jatropha methyl ester exhibit excellent boundary lubrication properties, with a low coefficient of friction (0.069) at a 40 kg load. tribology.rs The chemical reactions between the lubricant's functional groups and the metal surface form a protective boundary layer that reduces both friction and wear. tribology.rs

Interaction with Metal Surfaces and Surface Chemistry Studies in Tribology

The interaction between this compound and metal surfaces is a critical aspect of its lubrication mechanism, involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). uvm.edu The initial attachment of the lubricant molecules is driven by the polarity of the ester groups, leading to the formation of an adsorbed layer. Under the high pressures and temperatures generated at the contact points, these molecules can undergo chemical reactions with the metal surface to form a durable tribofilm.

Advanced surface analysis techniques are employed to study the chemistry of these tribofilms. atomfair.com

Scanning Electron Microscopy (SEM) is used to examine the morphology of the worn surfaces. Surfaces lubricated with pentaerythritol ester blends often appear smoother compared to those lubricated with mineral oils, indicating effective wear protection. tribology.rs

Energy Dispersive X-ray Analysis (EDAX) provides elemental composition of the surface, helping to identify the components of the tribofilm.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the chemical states of elements within the top few nanometers of the surface. atomfair.com For lubricants containing additives, XPS can identify the reaction products, such as phosphates and sulfides, that contribute to the anti-wear properties of the film. atomfair.comresearchgate.net It helps differentiate between physically adsorbed molecules and chemically reacted species, offering insight into the film's formation mechanism. atomfair.com

The tribochemical process involves the reaction of the lubricant's functional groups with metal ions to form a protective boundary layer. tribology.rs This layer is sacrificial, shearing in preference to the underlying metal, thereby reducing wear. The high polarity of pentaerythritol esters makes the environment competitive for additives, which must also interact with the metal surface to be effective. researchgate.net

Rheological Characterization of this compound in Synthetic Lubricant Research

Rheology is the study of the flow of matter, and for lubricants, properties like viscosity are paramount. The rheological behavior of this compound dictates its ability to form a hydrodynamic film and its performance across a range of temperatures and shear rates.

Pentaerythritol esters are known for their excellent viscosity-temperature characteristics, often quantified by a high viscosity index (VI). acs.org A high VI indicates that the oil's viscosity changes less with temperature, which is crucial for applications experiencing a wide operating temperature range. The molecular structure of the ester, including the length and branching of the fatty acid chains, significantly influences its rheological properties. acs.orgresearchgate.net

Experimental measurements on various pentaerythritol esters show a clear relationship between structure and viscosity. For example, the dynamic viscosity increases with the size and branching of the ester chains. researchgate.net The table below presents typical viscosity data for a representative pentaerythritol ester.

| Temperature (°C) | Kinematic Viscosity (cSt) |

|---|---|

| 40 | 212.1 |

| 100 | 80.0 |

Data from a study on a pentaerythritol ester-based epoxide derived from 10-undecylenic acid. digitellinc.com

The inclusion of pentaerythritol esters can also modify the rheological properties of polymer blends. For instance, adding a pentaerythritol ester of rosin (B192284) to hydroxyl-terminated polybutadiene (B167195) (HTPB) increases the blend's viscosity. nih.gov This demonstrates the role of these esters in tailoring the flow characteristics of complex formulations.

Environmental Fate Research Methodologies and Degradation Pathways

Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., soil, aquatic systems)

The primary degradation pathway for Pentaerythritol (B129877) trilaurate in the environment is expected to be the hydrolysis of its ester bonds, which can be either a biotic or abiotic process. This hydrolysis would yield pentaerythritol and lauric acid. Both of these breakdown products are known to be readily biodegradable.

Biodegradation studies are essential to determine the rate and extent to which a substance is broken down by microorganisms. For Pentaerythritol trilaurate, several standardized tests have been conducted to assess its biodegradability.

A key study on the ready biodegradability of this compound was conducted using the OECD Test Guideline 301D, a sealed vessel test. In this 28-day study, the substance, adsorbed onto silica (B1680970) gel, was introduced to the test medium at a concentration of 100 mg/L. The results indicated a 52% degradation of this compound. As the threshold for ready biodegradability in this test is 60%, this compound is not classified as readily biodegradable.

To further investigate its persistence, a biodegradation simulation test in sewage and sludge, following OECD Test Guideline 303A, was performed. In this study, this compound was dosed at 1.9 mg/L per day for 42 days, with a subsequent 14-day post-exposure period. The findings from this test showed a much higher degree of degradation, with 97% removal based on dissolved organic carbon (DOC) and 98% based on the parent compound's concentration. These results suggest that while this compound is not readily biodegradable, it is inherently biodegradable, meaning it has the potential to biodegrade in the environment, albeit at a slower rate.

The kinetics of biodegradation for large, poorly soluble molecules like this compound are often complex. The initial rate-limiting step is likely the enzymatic hydrolysis of the ester linkages by extracellular microbial enzymes. Once hydrolyzed, the resulting pentaerythritol and lauric acid are more bioavailable and can be readily utilized by a wider range of microorganisms as a carbon and energy source.

Table 1: Biodegradation Data for this compound

| Test Guideline | Test Type | Duration | Concentration | Degradation (%) | Classification |

|---|---|---|---|---|---|

| OECD TG 301D | Ready Biodegradability (Sealed Vessel) | 28 days | 100 mg/L | 52% | Not Readily Biodegradable |

| OECD TG 303A | Inherent Biodegradability (Sewage/Sludge Simulation) | 42 days + 14-day post-exposure | 1.9 mg/L/day | 97% (DOC), 98% (parent) | Inherently Biodegradable |

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of a chemical in the environment is significantly influenced by its tendency to adsorb to soil and sediment particles. For this compound, its physicochemical properties, particularly its very low water solubility and high octanol-water partition coefficient (log Kow > 10), strongly suggest that it will have a high affinity for organic matter in soil and sediment.

The environmental fate of pentaerythritol esters, as a class, is characterized by their low mobility in soil. They are expected to adsorb strongly to suspended solids and sediment in aquatic environments. This behavior would also be anticipated for this compound.

Desorption, the process by which a substance is released from a sorbed state, is likely to be a slow process for this compound. This slow desorption can act as a long-term source of the compound to the surrounding environment, although at very low concentrations. The strong adsorption and slow desorption kinetics would contribute to the persistence of this compound in the solid phases of the environment.

Further research, including laboratory batch equilibrium studies with various soil and sediment types, would be necessary to quantify the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) for this compound. This would allow for more accurate modeling of its environmental distribution and fate.

Bioaccumulation Potential in Model Organisms (Methodological Focus)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a substance to bioaccumulate is a key consideration in its environmental risk assessment.

Methodologically, the assessment of bioaccumulation potential for substances like this compound often relies on a weight-of-evidence approach that considers physicochemical properties in addition to experimental data. The high molecular weight (> 800 g/mol ) of many pentaerythritol esters is a critical factor, as it is generally accepted that the uptake of very large molecules by organisms is limited.

Due to the very low water solubility and the expectation of limited uptake, it is assumed that these substances will not be readily available for uptake by aquatic organisms. Therefore, even though they are not readily biodegradable, their potential to accumulate in the food chain is considered to be low.

Should experimental studies on bioaccumulation be deemed necessary, the methodologies would need to be carefully designed to account for the low water solubility of this compound. This might involve the use of co-solvents or spiked sediment exposures in studies with benthic organisms. The analysis of tissue samples would require sensitive analytical methods capable of extracting and quantifying the parent compound and any potential metabolites.

Advanced Analytical Techniques for Environmental Monitoring and Metabolite Identification

The detection and quantification of this compound and its potential degradation products in environmental matrices such as water, soil, and sediment require sophisticated analytical techniques due to the complexity of these matrices and the likely low concentrations of the target analytes.

Given the large and relatively non-volatile nature of this compound, chromatographic techniques coupled with mass spectrometry are the most suitable methods for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the separation and identification of a wide range of organic compounds. For a large molecule like this compound, derivatization might be necessary to increase its volatility for GC analysis. GC-MS provides high sensitivity and selectivity, allowing for the detection of trace levels of the compound and its metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Coupled with a mass spectrometer, HPLC-MS can provide detailed structural information for both the parent compound and its metabolites without the need for derivatization. High-resolution mass spectrometry can further aid in the elucidation of unknown metabolite structures.

The identification of metabolites is a crucial aspect of understanding the biodegradation pathway. The primary metabolites of this compound are expected to be pentaerythritol and lauric acid. However, intermediate products, such as mono- and di-laurate esters of pentaerythritol, may also be formed. Analytical methods must be capable of separating and identifying these various species.

Sample preparation is a critical step in the analytical process for environmental samples. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are typically employed to isolate and concentrate the analytes of interest from the complex sample matrix before instrumental analysis.

Future Research Directions and Emerging Paradigms for Pentaerythritol Trilaurate

Integration of Artificial Intelligence and Machine Learning in Material Design and Prediction

Future research will focus on developing sophisticated ML models to accelerate the materials discovery process. researchgate.net These models can be trained on large datasets from computational simulations and experimental results to predict the properties of pentaerythritol (B129877) trilaurate and related compounds with high accuracy. mpg.deresearchgate.net An emerging strategy involves using ML algorithms on reaction data, including information from unsuccessful or "dark" reactions, to predict successful synthesis outcomes. friedler.net This approach can significantly reduce the trial-and-error experimentation traditionally required, leading to faster development of new materials with tailored functionalities. friedler.net

Table 1: Applications of AI/ML in Pentaerythritol Trilaurate Research

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Training models to predict physical, chemical, and thermal properties (e.g., viscosity, melting point, thermal conductivity) based on molecular structure. | Rapid screening of candidate molecules without the need for extensive synthesis and testing. |

| Inverse Design | Using algorithms to generate novel molecular structures that exhibit a desired set of properties for a specific application. | Creation of highly specialized this compound derivatives with enhanced performance. |

| Synthesis Prediction | Applying machine learning to historical reaction data (both successful and unsuccessful) to predict the likelihood of success for new synthesis routes. friedler.net | Increased efficiency in synthesis, reducing time and resource consumption. |

| Microstructure Analysis | Integrating AI with microscopy techniques to automatically analyze and interpret the microstructure of materials containing this compound. pnnl.gov | Deeper understanding of structure-property relationships and material behavior. |

Sustainable Synthesis and Circular Economy Approaches for Trilaurate Production

The imperative for sustainability is driving a fundamental shift in chemical manufacturing, moving away from linear "take-make-dispose" models toward a circular economy. stewartinvestors.comresearchgate.net This transition presents significant opportunities for the production of this compound, focusing on waste reduction, resource efficiency, and the use of renewable feedstocks. researchgate.net

A key research direction is the development of greener synthesis routes for the precursors of this compound. For instance, substituting traditional homogeneous catalysts with solid heterogeneous catalysts in the synthesis of pentaerythritol can lead to a more selective process with less waste and reduced energy consumption for separation. chalmers.se

The principles of a circular economy can be fully integrated into the lifecycle of this compound. mdpi.com This involves:

Utilizing Bio-based Feedstocks: Sourcing the lauric acid component from waste biomass or sustainably cultivated microalgae and producing the pentaerythritol core from renewable resources. researchgate.netmdpi.com The use of waste and residues as a resource is a core element of a circular bioeconomy. mdpi.com

Green Chemistry Principles: Designing synthesis processes that minimize waste, use less hazardous solvents, and improve energy efficiency, for example, by using molecular distillation techniques to achieve continuous esterification reactions. google.com

Closed-Loop Systems: Developing methods for recovering and regenerating this compound from end-of-life products, thereby keeping the molecules in use for as long as possible. stewartinvestors.comresearchgate.net

These strategies not only reduce the environmental footprint but also create more resilient and economically viable value chains. mdpi.com

Exploration of Novel Supramolecular Assemblies and Self-Organized Systems

Self-assembly is a powerful bottom-up approach for creating complex and functional materials from molecular building blocks. nih.gov this compound, with its amphiphilic nature—a central polar core and three nonpolar laurate chains—is an excellent candidate for forming a variety of self-organized supramolecular structures.

Future research will delve into understanding and controlling the self-assembly of this compound and its derivatives. By manipulating factors such as solvent polarity, temperature, and concentration, it is possible to guide the molecules to form specific architectures like micelles, vesicles, liquid crystals, or organogels. nih.gov

A key challenge and opportunity lie in achieving precise control over the final structure. researchgate.net Research has shown that even minor modifications to molecular components, such as adding a single methyl group, can significantly alter the arrangement of layers in a 3D supramolecular assembly. rsc.org By designing and synthesizing novel derivatives of this compound, researchers can program specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) to direct the formation of desired supramolecular structures. This could lead to the development of new "smart" materials with responsive properties, advanced drug delivery systems, or templates for nanomaterial synthesis.

Development of In-situ and Operando Characterization Techniques for Dynamic Studies

To fully understand and optimize the performance of this compound in its various applications, it is crucial to study the material under real-world operating conditions. In-situ and operando characterization techniques, which allow for the real-time monitoring of materials during a chemical or physical process, are indispensable tools for gaining these insights. rsc.orgrsc.org

Conventional characterization methods often require stopping the process and disassembling the system, which can lead to contamination or alteration of the sample. rsc.org In contrast, in-situ and operando techniques provide dynamic information about structural, chemical, and morphological changes as they happen. taoliniu.com

Future research will focus on adapting and developing a suite of these advanced techniques for studying this compound. For example:

In-situ FTIR Spectroscopy: Can be used to monitor the kinetics of the esterification reaction in real-time, providing insights into reaction mechanisms and helping to optimize process conditions.

Simultaneous Small- and Wide-Angle X-ray Scattering (SAXS/WAXS): These synchrotron-based techniques can probe the evolution of nanostructures and crystalline phases during processes like melting, crystallization, or self-assembly. taoliniu.com This is particularly relevant for its application as a phase change material.

In-situ Electron Microscopy: Allows for the direct visualization of morphological changes in materials containing this compound under stimuli such as heat or stress. pnnl.gov

By applying these powerful analytical methods, researchers can build a holistic understanding of the processes governing the synthesis and function of this compound, from the molecular level to the entire device, paving the way for the rational design of next-generation materials. stanford.edu

Q & A

(Basic) How can researchers enhance the aqueous solubility of pentaerythritol trilaurate in pharmaceutical formulations?

To improve solubility, utilize solid dispersion carriers such as pentaerythritol-ERS (ethoxylated ricin oil surfactant) composites. Ethanol-induced interactions between pentaerythritol’s hydroxyl groups and ERS’s quaternary ammonium groups facilitate the integration of amorphous ERS into the crystal lattice, promoting amorphization. Key methods include solvent evaporation and characterization via FT-IR (to confirm hydrogen bonding), DSC (to analyze thermal behavior), and PXRD (to assess crystallinity) .

(Advanced) What analytical techniques are critical for resolving contradictions in crystallinity data for this compound-based formulations?

Cross-validate results using complementary techniques:

- PXRD to detect residual crystallinity.

- DSC to identify melting points and phase transitions.

- FT-IR to probe molecular interactions (e.g., hydrogen bonding or ion-pairing).

Statistical tools like Student’s t-test or ANOVA should be applied to assess variability, with a significance threshold of p ≤ 0.05 .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, EN 166-certified eye protection, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes. Follow institutional waste disposal protocols .

(Advanced) How can researchers optimize the amorphous dispersion stability of this compound in solid carriers?

Control polymer-carrier ratios (e.g., ERS at 5% w/w) and solvent evaporation rates during synthesis. Monitor stability via accelerated aging studies (40°C/75% RH) and periodic PXRD/DSC analysis to detect recrystallization. Molecular dynamics simulations can predict interaction energies between trilaurate and carriers .

(Basic) What synthesis parameters are critical for producing high-purity this compound?

- Reaction Conditions : Use a 1:3 molar ratio of pentaerythritol to lauric acid with acid catalysts (e.g., sulfuric acid) at 120–150°C.

- Purification : Recrystallize from ethanol or hexane to remove unreacted monomers. Validate purity via HPLC or GC-MS .

(Advanced) What statistical methods are appropriate for analyzing dissolution rate variations in trilaurate formulations?

Apply Dunnett’s test for multi-group comparisons against a control or Student’s t-test for pairwise analysis. Ensure sample sizes are statistically powered (e.g., n ≥ 6) and report mean ± standard deviation. Use ANOVA for multifactorial experimental designs .

(Basic) How does this compound compare to structurally similar esters (e.g., trioleate) in drug delivery applications?

Conduct comparative studies using:

- Solubility assays in biorelevant media (e.g., FaSSIF).

- Stability tests under stress conditions (heat, light, humidity).

- In vitro dissolution profiles to assess release kinetics. Differences in lauric acid’s chain length vs. oleate’s unsaturation may influence lipid compatibility .

(Advanced) What mechanistic insights can molecular docking provide for trilaurate-carrier interactions?

Simulate hydrogen bonding and van der Waals interactions between trilaurate’s ester groups and carrier polymers (e.g., ERS). Use software like AutoDock Vina to calculate binding energies and identify favorable binding conformations .

(Basic) What are the key considerations for designing reproducible synthesis protocols for this compound?

- Standardize reaction time (6–8 hours), temperature (±2°C tolerance), and stirring rates.

- Document solvent purity (e.g., ethanol ≥99.9%).

- Include control batches to validate reproducibility via NMR or FT-IR .

(Advanced) How can researchers address batch-to-batch variability in trilaurate-based solid dispersions?

Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.